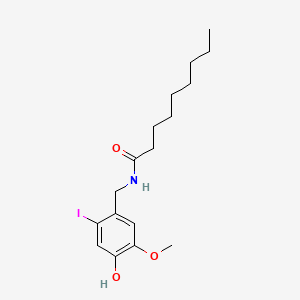

6-Iodonordihydrocapsaicin

Beschreibung

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAORACFZMYMFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408796 | |

| Record name | 6-Iodonordihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859171-97-4 | |

| Record name | Nonanamide, N-((4-hydroxy-2-iodo-5-methoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859171974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodonordihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodonordihydrocapsaicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAMIDE, N-((4-HYDROXY-2-IODO-5-METHOXYPHENYL)METHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DPP36EQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Pharmacological Profile of 6-Iodonordihydrocapsaicin: A Technical Guide

An in-depth exploration of the synthesis, mechanism of action, and experimental evaluation of a potent transient receptor potential vanilloid 1 (TRPV1) antagonist.

Introduction

6-Iodonordihydrocapsaicin has emerged as a significant tool in the study of nociception and pain pathways due to its potent and selective antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this capsaicin (B1668287) analog for researchers, scientists, and professionals in drug development.

Discovery and History

The discovery of this compound was a result of systematic investigations into the structure-activity relationships of capsaicinoids, the pungent compounds found in chili peppers. Building upon the knowledge that the vanillyl moiety of capsaicin is crucial for its agonist activity at the TRPV1 receptor, a research group led by Appendino first reported the synthesis and pharmacological evaluation of this compound in 2003. Their seminal work, published in the British Journal of Pharmacology, demonstrated that iodination at the 6-position of the aromatic ring of a capsaicin analog transforms the parent agonist into a potent antagonist. This discovery provided a valuable new chemical entity for probing the function of the TRPV1 receptor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a targeted iodination of the precursor, nordihydrocapsaicin (B196126).

Materials:

-

Nordihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)nonanamide)

-

Sodium iodide (NaI)

-

Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

-

Dichloromethane (B109758) (CH2Cl2)

-

Sodium thiosulfate (B1220275) (Na2S2O3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolve nordihydrocapsaicin in dichloromethane in a round-bottom flask.

-

Add an aqueous solution of sodium iodide to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add sodium hypochlorite solution dropwise to the stirred mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

In Vitro TRPV1 Antagonism Assay: Calcium Imaging

This protocol describes the assessment of this compound's antagonist activity at the human TRPV1 (hTRPV1) receptor expressed in a heterologous system, such as HEK293 cells, by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing hTRPV1

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Antibiotics (e.g., penicillin-streptomycin)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Capsaicin (agonist)

-

This compound (test compound)

-

Ionomycin (positive control for maximal calcium influx)

-

Fluorescence microplate reader or microscope

Procedure:

-

Cell Culture: Culture hTRPV1-expressing HEK293 cells in appropriate medium supplemented with FBS and antibiotics.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with HBSS. Add solutions of this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add a solution of capsaicin at a concentration known to elicit a submaximal response (e.g., EC80) to all wells simultaneously.

-

Data Acquisition: Measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to calcium influx. The inhibitory effect of this compound is determined by the reduction in the capsaicin-induced fluorescence signal. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response.

In Vivo Model of Neurogenic Inflammation: Capsaicin-Induced Mouse Ear Edema

This protocol details an in vivo model to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit edema induced by the topical application of capsaicin.

Materials:

-

Male Swiss mice

-

Capsaicin

-

This compound

-

Vehicle (e.g., acetone:oil, 4:1)

-

Micropipette

-

Punch biopsy tool

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

-

Compound Administration: Administer this compound or its vehicle systemically (e.g., intraperitoneally or orally) or topically to the ear at a defined time before the inflammatory challenge.

-

Induction of Edema: Apply a solution of capsaicin in the vehicle to the inner and outer surfaces of one ear of each mouse. Apply the vehicle alone to the contralateral ear as a control.

-

Edema Measurement: After a specific time (e.g., 30 minutes), euthanize the mice. Take a standardized punch biopsy from both ears.

-

Data Analysis: Weigh the ear punches immediately. The difference in weight between the capsaicin-treated ear and the vehicle-treated ear represents the extent of the edema. Calculate the percentage inhibition of edema by this compound compared to the vehicle-treated control group.

Data Presentation

Table 1: In Vitro Activity of this compound at the Human TRPV1 Receptor

| Parameter | Value |

| IC50 vs. Capsaicin (100 nM) | 10 nM |

| Mechanism of Action | Competitive Antagonist |

Table 2: In Vivo Anti-inflammatory Activity of this compound in the Capsaicin-Induced Mouse Ear Edema Model

| Treatment Group | Dose | Edema (mg) | % Inhibition |

| Vehicle Control | - | 12.5 ± 1.2 | - |

| This compound | 10 mg/kg (i.p.) | 5.8 ± 0.7 | 53.6% |

| This compound | 30 mg/kg (i.p.) | 2.1 ± 0.4 | 83.2% |

Visualizations

Signaling Pathway of TRPV1 Activation and Antagonism

A Comprehensive Technical Guide to 6-Iodonordihydrocapsaicin: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Iodonordihydrocapsaicin, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document details its physicochemical properties, provides a putative experimental protocol for its synthesis and purification, and explores its mechanism of action through the TRPV1 signaling pathway.

Physicochemical Properties of this compound

This compound (IUPAC Name: N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide) is a synthetic capsaicinoid that has garnered significant interest for its potential therapeutic applications, primarily in the field of analgesia. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆INO₃ | [1] |

| Molecular Weight | 419.30 g/mol | [1] |

| CAS Number | 859171-97-4 | [1] |

| Physical Form | Solid | [1] |

| Color | White | [1] |

| Melting Point | 106-107 °C | [2] |

| Solubility | Insoluble in water; Soluble in DMSO (~44 mg/mL) | [1] |

| pKa (Predicted) | 8.93 ± 0.25 | |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ | |

| Purity | ≥98% (by HPLC) | [1] |

| Storage | 2-8°C, protect from light | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached from commercially available nordihydrocapsaicin (B196126). The core of the synthesis involves the protection of the phenolic hydroxyl group, followed by regioselective iodination at the 6-position of the vanillyl moiety, and subsequent deprotection.

Materials:

-

Nordihydrocapsaicin

-

Methoxyethoxymethyl chloride (MEM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Iodine

-

Silver trifluoroacetate (B77799)

-

Tin(IV) chloride (SnCl₄)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Protection of the Phenolic Hydroxyl:

-

Dissolve nordihydrocapsaicin in anhydrous DCM.

-

Add DIPEA to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add MEM-Cl dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the MEM-protected nordihydrocapsaicin.

-

-

Iodination:

-

Dissolve the MEM-protected nordihydrocapsaicin in a suitable solvent.

-

Add iodine and silver trifluoroacetate to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove silver salts.

-

Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) to remove excess iodine.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the iodinated intermediate in anhydrous THF.

-

Cool the solution to 0°C.

-

Add a solution of SnCl₄ in THF dropwise.

-

Stir the reaction at 0°C until the deprotection is complete (monitor by TLC).

-

Quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product can be purified by recrystallization and/or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC) Purification:

For higher purity, preparative reverse-phase HPLC can be employed using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with a suitable modifier like formic acid.

Analytical Protocol: HPLC Analysis

The purity of the synthesized this compound can be assessed using analytical HPLC.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Biological Activity and Signaling Pathway

This compound is a potent competitive antagonist of the TRPV1 receptor.[3] The TRPV1 receptor, a non-selective cation channel, is a key player in nociception, integrating various noxious stimuli including heat, protons (low pH), and endogenous ligands like anandamide.

Mechanism of Action

As a TRPV1 antagonist, this compound binds to the receptor, likely at or near the capsaicin (B1668287) binding site, and prevents its activation by agonists.[4] This blockade inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, thereby preventing depolarization and the subsequent transmission of pain signals.[5]

TRPV1 Signaling Pathway

The activation of the TRPV1 receptor initiates a signaling cascade that leads to the sensation of pain. The following diagram illustrates the general TRPV1 signaling pathway and the point of intervention for an antagonist like this compound.

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biological Activity Assessment

The antagonist activity of this compound on the TRPV1 receptor can be evaluated using in vitro assays, such as calcium imaging in cells expressing the receptor.

Caption: Experimental workflow for assessing the antagonist activity of this compound.

Conclusion

This compound stands out as a potent and selective TRPV1 antagonist with significant potential for the development of novel analgesic drugs. This guide provides a foundational understanding of its physicochemical characteristics, a plausible framework for its chemical synthesis and analysis, and a clear depiction of its biological mechanism of action. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.

References

- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS # 859171-97-4, N-(4-Hydroxy-2-iodo-5-methoxybenzyl)nonanamide: more information. [ww.chemblink.com]

- 5. Nordihydrocapsaicin - Wikipedia [en.wikipedia.org]

6-Iodonordihydrocapsaicin: A Technical Guide to a Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iodonordihydrocapsaicin, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a critical molecular integrator of noxious stimuli, including heat, protons, and the pungent compound capsaicin (B1668287), making it a key target for the development of novel analgesics. This document details the chemical properties, synthesis, mechanism of action, and pharmacological data of this compound. Furthermore, it provides detailed experimental protocols for the key assays used in its characterization, including its synthesis, calcium imaging, and isolated tissue assays. Visualizations of the TRPV1 signaling pathway, experimental workflows, and the antagonist's mechanism of action are provided to facilitate a deeper understanding of this compound's scientific applications.

Introduction to this compound and TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation by various noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain.[1] Consequently, the development of TRPV1 antagonists is a promising strategy for the management of chronic pain and inflammatory conditions.

This compound is a synthetic derivative of nordihydrocapsaicin (B196126), the non-pungent analogue of capsaicin. Halogenation of the vanillyl moiety of capsaicin analogues has been shown to convert these TRPV1 agonists into potent antagonists.[2] Specifically, the introduction of an iodine atom at the 6-position of the aromatic ring of nordihydrocapsaicin results in a compound with significant antagonist potency at the human TRPV1 receptor.[3]

Chemical Properties and Synthesis

Chemical Structure

-

IUPAC Name: N-((4-hydroxy-3-iodo-5-methoxyphenyl)methyl)-8-methylnonanamide

-

Molecular Formula: C₁₇H₂₆INO₃

-

Molecular Weight: 447.30 g/mol

-

CAS Number: Not available.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the precursor, nordihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)nonanamide), followed by its regioselective iodination.

Step 1: Synthesis of Nordihydrocapsaicin

Nordihydrocapsaicin is synthesized by the acylation of vanillylamine (B75263) with nonanoyl chloride.

-

Materials: Vanillylamine hydrochloride, nonanoyl chloride, dichloromethane (B109758) (DCM), triethylamine (B128534), 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

-

Procedure:

-

Suspend vanillylamine hydrochloride in DCM and cool in an ice bath.

-

Add triethylamine dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.

-

Slowly add a solution of nonanoyl chloride in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield nordihydrocapsaicin as a white solid.

-

Step 2: Iodination of Nordihydrocapsaicin

The iodination of the aromatic ring of nordihydrocapsaicin at the 6-position is achieved using an electrophilic iodinating agent.

-

Materials: Nordihydrocapsaicin, N-Iodosuccinimide (NIS), acetonitrile (B52724), acetic acid.

-

Procedure:

-

Dissolve nordihydrocapsaicin in a mixture of acetonitrile and acetic acid.

-

Add N-Iodosuccinimide (NIS) to the solution in one portion.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[4] It binds to the same vanilloid binding pocket as the agonist capsaicin, thereby preventing the conformational changes required for channel opening and subsequent cation influx.[5][6] The iodination at the 6-position of the vanillyl ring is critical for its antagonist activity, as the parent compound, nordihydrocapsaicin, is a TRPV1 agonist.[2]

Figure 1. Competitive antagonism of TRPV1 by this compound.

Quantitative Pharmacological Data

The antagonist potency of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the available data.

Table 1: In Vitro Antagonist Potency of this compound

| Assay System | Agonist | Parameter | Value | Reference |

| HEK-293 cells expressing human TRPV1 | 100 nM Capsaicin | IC₅₀ | 10 nM | [3] |

| Rat Dorsal Root Ganglion (DRG) Neurons | 100 nM Capsaicin | IC₅₀ | 638.6 ± 12.8 nM | [7] |

Table 2: Ex Vivo Antagonist Potency of this compound

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Guinea-pig urinary bladder | Capsaicin | pA₂ | 7.17 ± 0.39 | [7] |

| Guinea-pig bronchi | Capsaicin | pA₂ | 5.6 ± 0.3 | [2] |

Table 3: Comparison with other TRPV1 Antagonists

| Compound | Assay System/Tissue | Parameter | Value | Reference |

| This compound | HEK-293 (hTRPV1) | IC₅₀ (vs 100 nM Capsaicin) | 10 nM | [3] |

| Capsazepine | HEK-293 (hTRPV1) | IC₅₀ (vs 100 nM Capsaicin) | ~40 nM | [3] |

| This compound | Guinea-pig urinary bladder | pA₂ | 7.17 | [7] |

| Capsazepine | Guinea-pig urinary bladder | pA₂ | 6.56 | [7] |

| This compound | Guinea-pig bronchi | pA₂ | 5.6 | [2] |

| Capsazepine | Guinea-pig bronchi | pA₂ | 7.0 | [2] |

Detailed Experimental Protocols

Intracellular Calcium Imaging in HEK-293 Cells

This protocol describes the measurement of the inhibitory effect of this compound on capsaicin-induced calcium influx in HEK-293 cells stably expressing human TRPV1.

-

Cell Culture: Maintain HEK-293 cells stably expressing hTRPV1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that ensures 80-90% confluency on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the culture medium from the wells and wash once with the salt solution.

-

Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.

-

-

Compound Addition and Measurement:

-

Wash the cells three times with the salt solution to remove excess dye.

-

Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence microplate reader equipped with a fluidic handling system.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of capsaicin (to a final concentration of EC₈₀) into each well and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known antagonist; 100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 2. Workflow for the intracellular calcium imaging assay.

Guinea-Pig Urinary Bladder Contraction Assay

This ex vivo protocol is used to determine the pA₂ value of this compound against capsaicin-induced contractions of isolated guinea-pig urinary bladder strips.

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the urinary bladder.

-

Place the bladder in cold, oxygenated Krebs-Henseleit solution.

-

Cut the bladder into longitudinal strips (approximately 10 mm x 2 mm).

-

-

Organ Bath Setup:

-

Suspend the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure (Schild Analysis):

-

Obtain a cumulative concentration-response curve for capsaicin by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Wash the tissue repeatedly until the response returns to baseline.

-

Incubate the tissue with a fixed concentration of this compound for 30 minutes.

-

Obtain a second cumulative concentration-response curve for capsaicin in the presence of the antagonist.

-

Repeat steps 2-4 with increasing concentrations of this compound.

-

-

Data Analysis:

-

For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of capsaicin in the presence of the antagonist to the EC₅₀ of capsaicin in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope of approximately 1 is indicative of competitive antagonism.

-

Signaling Pathways

The activation of TRPV1 by an agonist like capsaicin initiates a signaling cascade that leads to the perception of pain. This compound, as a competitive antagonist, blocks the initial step in this pathway.

Figure 3. TRPV1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of TRPV1 in various physiological and pathophysiological processes. Its high potency and competitive mechanism of action make it a suitable compound for in vitro and ex vivo studies of TRPV1 function. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their investigations of TRPV1-mediated signaling and its potential as a therapeutic target. Further studies are warranted to explore its in vivo efficacy and selectivity profile more comprehensively.

References

- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 4. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

An In-depth Technical Guide on the Structure-Activity Relationship of 6-Iodonordihydrocapsaicin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-Iodonordihydrocapsaicin, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A derivative of the capsaicin (B1668287) analog nordihydrocapsaicin (B196126), this compound exemplifies a critical molecular switch from agonist to antagonist activity through targeted halogenation. This guide details the synthesis, biological activity, and experimental protocols related to this compound and its analogs. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction: From Pungency to Potent Antagonism

Capsaicinoids, the compounds responsible for the pungency of chili peppers, are well-known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the mechanisms of pain and neurogenic inflammation.[2] Its activation by stimuli such as heat, protons, and capsaicin leads to an influx of cations, primarily Ca2+, resulting in neuronal depolarization and the sensation of pain.[2][3]

The pharmacological modulation of TRPV1 is a significant area of interest for the development of novel analgesics.[4] While agonists like capsaicin can induce desensitization of the channel, leading to pain relief, there is substantial interest in the development of TRPV1 antagonists to block its activation.[1]

A pivotal discovery in this field was the transformation of capsaicinoid agonists into potent antagonists through halogenation of the vanillyl moiety.[5] This guide focuses on this compound, a synthetic analog of nordihydrocapsaicin, which demonstrates this remarkable functional switch. Aromatic iodination at the C-6 position of the vanillyl ring converts the parent agonist into a potent and competitive TRPV1 antagonist.[5][6] This document will explore the critical structural determinants for this activity, present quantitative data, and provide detailed experimental methodologies.

Structure-Activity Relationship (SAR) of Halogenated Nordihydrocapsaicin Analogs

The conversion of nordihydrocapsaicin from a TRPV1 agonist to an antagonist is governed by specific structural modifications to its vanillyl "A-region". The key SAR findings are summarized below:

-

Effect of Halogenation: The introduction of a halogen atom onto the vanillyl ring is the primary driver for the switch from agonist to antagonist activity. None of the halogenated derivatives of nordihydrocapsaicin show significant agonist activity; instead, they all exhibit varying degrees of antagonism against capsaicin-induced TRPV1 activation.[5]

-

Regiochemistry of Halogenation: The position of the halogen on the aromatic ring is critical for antagonist potency. Halogenation at the C-6 position consistently yields more potent antagonists than substitution at the C-5 position.[5]

-

Nature of the Halogen: The type of halogen atom significantly influences the antagonist potency. The order of efficacy is Iodine > Bromine > Chlorine.[5] Iodine, being the largest and most polarizable of the three, imparts the highest antagonist activity.[6]

These principles are quantitatively illustrated in the data presented in Section 3. The collective evidence suggests that the bulky and electro-rich iodine atom at the C-6 position introduces a steric and/or electronic hindrance that prevents the conformational changes required for channel gating, thereby leading to competitive antagonism.

Quantitative Analysis of Biological Activity

The potency of this compound and its analogs has been quantified using various in vitro assays. The following tables summarize the key data for agonist and antagonist activities at the TRPV1 receptor.

Table 1: Agonist Activity of Parent Capsaicinoids on Human TRPV1

| Compound | Agonist Activity (EC50, nM) |

| Capsaicin | 30.2 ± 4.5 |

| Nordihydrocapsaicin | 61.4 ± 5.6 |

Data obtained from calcium mobilization assays in HEK-293 cells overexpressing human TRPV1.[7]

Table 2: Antagonist Activity of Halogenated Nordihydrocapsaicin Analogs on Human TRPV1

| Compound | Antagonist Activity (IC50, nM) vs. 100 nM Capsaicin | Antagonist Binding Affinity (Ki, µM) |

| This compound | 10 | 0.33 ± 0.14 |

| 6-Bromonordihydrocapsaicin | Not explicitly stated, but less potent than 6-iodo derivative | Not explicitly stated |

| 6-Chloronordihydrocapsaicin | Not explicitly stated, but less potent than 6-bromo derivative | Not explicitly stated |

| 5-Iodonordihydrocapsaicin | Less potent than 6-iodo derivative | Not explicitly stated |

| Capsazepine (Reference) | ~40 | 0.58 - 3.3 |

IC50 data from calcium mobilization assays in HEK-293 cells overexpressing human TRPV1.[4][5] Ki values determined from [3H]RTX displacement assays.[7]

Table 3: Antagonist Activity in Native Systems

| Compound | System | Antagonist Activity (IC50, nM) vs. 100 nM Capsaicin |

| This compound | Rat Dorsal Root Ganglion (DRG) Neurons | 638.6 ± 12.8 |

| Capsazepine (Reference) | Rat Dorsal Root Ganglion (DRG) Neurons | 2344.5 ± 53.9 |

Data from calcium imaging in cultured rat DRG neurons.[5][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the iodination of a vanillyl precursor followed by amide bond formation.

Step 1: Synthesis of 6-Iodovanillylamine (Illustrative Pathway)

-

Iodination of Vanillin: Vanillin is iodinated at the C-5 position (ortho to the hydroxyl group) using a suitable iodinating agent. A common method involves the use of sodium iodide and an oxidizing agent like sodium hypochlorite (B82951) in an aqueous alcohol solution.[8] The reaction is typically performed at room temperature.

-

Purification: The resulting 5-iodovanillin (B1580916) is purified by recrystallization or column chromatography.

-

Conversion to Oxime: The 5-iodovanillin is then converted to its oxime by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base.

-

Reduction to Amine: The oxime is subsequently reduced to the corresponding amine, 5-iodovanillylamine, using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

Step 2: Amide Coupling with Nonanoic Acid

-

Activation of Nonanoic Acid: Nonanoic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).[9][10]

-

Coupling Reaction: The activated nonanoic acid is then reacted with 6-iodovanillylamine in an appropriate solvent (e.g., dichloromethane, DMF) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to yield this compound.[2]

-

Purification: The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

In Vitro Biological Evaluation: Calcium Mobilization Assay

This assay measures the ability of a compound to either activate TRPV1 or inhibit its activation by an agonist.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human TRPV1 are cultured in a suitable medium (e.g., DMEM with 10% FBS).[7]

-

Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution (e.g., HBSS) for approximately one hour at 37°C.[7]

-

Compound Incubation (for Antagonist Assay): For antagonist testing, the dye solution is replaced with a buffer containing the test compound (e.g., this compound) at various concentrations. The plate is incubated for a predetermined period (e.g., 15-30 minutes).

-

Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken.

-

Agonist Addition: An agonist solution (e.g., capsaicin) is added to the wells to a final concentration known to elicit a submaximal response (e.g., EC80).

-

Kinetic Reading: The fluorescence intensity is measured kinetically immediately after agonist addition. The increase in fluorescence corresponds to the influx of calcium through the activated TRPV1 channels.

-

Data Analysis: The change in fluorescence is used to calculate the response. For antagonists, the IC50 value is determined by plotting the percentage inhibition of the agonist response against the antagonist concentration.

Schild Analysis for Competitive Antagonism

To determine if the antagonism is competitive, a Schild analysis is performed.

-

Dose-Response Curves: Full dose-response curves for the agonist (e.g., capsaicin) are generated in the absence and presence of several fixed concentrations of the antagonist (e.g., this compound).

-

Dose Ratio Calculation: The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

-

Schild Plot: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

-

Interpretation: For a competitive antagonist, the Schild plot should yield a straight line with a slope of approximately 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).[7]

Visualizations

TRPV1 Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. CN1526699A - Synthesis of n-nonanoic vanilloylamine - Google Patents [patents.google.com]

- 3. Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gctlc.org [gctlc.org]

- 6. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicers.org [organicers.org]

- 9. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct amide formation from unactivated carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Iodonordihydrocapsaicin: A Technical Guide to a Potent TRPV1 Antagonist

CAS Number: 859171-97-4

This technical guide provides an in-depth overview of 6-Iodonordihydrocapsaicin, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Introduction

This compound is a synthetic derivative of nordihydrocapsaicin (B196126), the non-pungent analogue of capsaicin (B1668287).[1] The introduction of an iodine atom at the 6-position of the vanillyl ring dramatically shifts its pharmacological profile from an agonist to a potent competitive antagonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and various endogenous and exogenous ligands like capsaicin.[2][3][4] Its involvement in pain perception and neurogenic inflammation makes it a prime target for the development of novel analgesic and anti-inflammatory drugs.[4][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 859171-97-4 | |

| Molecular Formula | C₁₇H₂₆INO₃ | [6] |

| Molecular Weight | 419.30 g/mol | [6] |

| IUPAC Name | N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide | |

| Synonyms | 6'-Iodononivamide, N-(4-Hydroxy-6-iodo-3-methoxybenzyl)nonanamide | [7] |

| Appearance | White solid | [6] |

| Solubility | Soluble in DMSO (~44 mg/mL), Insoluble in water | [6] |

| Storage | 2-8°C, protect from light | [6] |

Synthesis

The synthesis of this compound is based on the halogenation of its precursor, nordihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)nonanamide).[1] While the specific protocol from the primary literature is not detailed here, a general synthetic workflow can be outlined.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of Nordihydrocapsaicin (Precursor)

A plausible method for the synthesis of the precursor, N-(4-hydroxy-3-methoxybenzyl)nonanamide, involves the acylation of vanillylamine with nonanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Purification and Characterization

Purification of the final product, this compound, is typically achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). Characterization and confirmation of the structure are performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action and Biological Activity

This compound functions as a competitive antagonist at the TRPV1 receptor.[1] It does not elicit any significant agonist activity on its own but effectively blocks the activation of the receptor by agonists like capsaicin.[1]

Signaling Pathway

The activation of the TRPV1 receptor by an agonist leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal. As an antagonist, this compound binds to the receptor and prevents this conformational change and subsequent ion influx.

Caption: Antagonistic action on the TRPV1 signaling pathway.

Quantitative Biological Data

The antagonist potency of this compound has been evaluated in various in vitro and in vivo models.

| Assay System | Parameter | Value | Reference |

| HEK-293 cells (human TRPV1) | IC₅₀ vs. 100 nM capsaicin | 10 nM | [1][8] |

| Rat Dorsal Root Ganglion Neurons | Antagonist Activity | More potent than capsazepine (B1668289) | [1][8] |

| Guinea-pig Urinary Bladder | Antagonist Activity | More potent than capsazepine | [1][8] |

| Guinea-pig Bronchi | Antagonist Activity | Less potent than capsazepine | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound.

In Vitro Assay: Intracellular Calcium Measurement

This protocol is designed to determine the antagonist activity of this compound by measuring its ability to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells.

Experimental Workflow

Caption: Workflow for determining TRPV1 antagonist activity in vitro.

Detailed Protocol:

-

Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 receptor in appropriate media.

-

Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS) and then incubate them with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM in HBSS) for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with HBSS to remove extracellular dye.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

Agonist Stimulation: Add a fixed concentration of capsaicin (e.g., 100 nM) to the wells to stimulate the TRPV1 receptor.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader capable of ratiometric measurements, with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.

-

Data Analysis: Calculate the ratio of the fluorescence at 340 nm to 380 nm. The inhibition of the capsaicin-induced increase in this ratio by this compound is used to calculate the IC₅₀ value.

In Vivo Assay: Guinea-Pig Urinary Bladder Contractility

This ex vivo protocol assesses the effect of this compound on capsaicin-induced bladder muscle contraction.

Experimental Workflow

Caption: Workflow for assessing antagonist effect on bladder contractility.

Detailed Protocol:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the urinary bladder. Prepare longitudinal strips of the bladder muscle.

-

Organ Bath Setup: Mount the bladder strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

-

Antagonist Incubation: Add this compound to the organ bath and incubate for a specified period.

-

Agonist Challenge: Induce contraction by adding capsaicin to the bath.

-

Measurement: Record the isometric contractions using a force transducer connected to a data acquisition system.

-

Data Analysis: Quantify the reduction in the capsaicin-induced contraction in the presence of this compound compared to the control response.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is a valuable research tool for studying the pharmacology of the TRPV1 receptor. Its high potency and competitive antagonistic nature make it a more effective alternative to capsazepine in many in vitro preparations.[1] Further research into its in vivo efficacy and safety profile will be crucial in determining its potential as a lead compound for the development of novel therapeutics for pain and other TRPV1-mediated disorders.

References

- 1. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | TRP Channel Agonists Activate Different Afferent Neuromodulatory Mechanisms in Guinea Pig Urinary Bladder [frontiersin.org]

- 6. hellobio.com [hellobio.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Iodonordihydrocapsaicin: A Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Iodonordihydrocapsaicin, a synthetic capsaicinoid that has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document outlines its core molecular properties, provides a detailed experimental workflow for its synthesis and bioactivity assessment, and illustrates its mechanism of action on the TRPV1 signaling pathway.

Core Molecular Data

This compound is a derivative of nordihydrocapsaicin (B196126), the second most abundant capsaicinoid in chili peppers. The introduction of an iodine atom at the 6-position of the vanillyl ring dramatically shifts its pharmacological profile from an agonist to a competitive antagonist of the TRPV1 receptor.[1][2]

| Property | Value |

| Molecular Formula | C₁₇H₂₆INO₃[1] |

| Molecular Weight | 419.3 g/mol [1] |

| IUPAC Name | N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide[1] |

| CAS Number | 859171-97-4[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Mechanism of Action | Competitive TRPV1 Receptor Antagonist[2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent evaluation of its biological activity as a TRPV1 antagonist.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial availability of its precursor, nordihydrocapsaicin, followed by aromatic iodination.

Step 1: Acquisition of Nordihydrocapsaicin

Nordihydrocapsaicin can be either isolated from natural sources (Capsicum annuum L.) or synthesized.[3] For research purposes, it is often more practical to obtain high-purity nordihydrocapsaicin from a commercial supplier.

Step 2: Aromatic Iodination

The key to converting the agonist activity of nordihydrocapsaicin into an antagonist is the selective iodination at the C-6 position of the aromatic ring, ortho to the phenolic hydroxyl group.[1]

-

Materials: Nordihydrocapsaicin, N-Iodosuccinimide (NIS), Acetonitrile (B52724) (anhydrous), Argon or Nitrogen atmosphere.

-

Procedure:

-

Dissolve nordihydrocapsaicin in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

-

Biological Activity Assay: In Vitro TRPV1 Antagonism

The antagonistic activity of this compound on the human TRPV1 receptor can be quantified using a cell-based calcium influx assay.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably overexpressing the human TRPV1 receptor.

-

Reagents:

-

HEK-293-hTRPV1 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Capsaicin (B1668287) (TRPV1 agonist)

-

This compound

-

-

Protocol:

-

Cell Plating: Seed the HEK-293-hTRPV1 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (e.g., 2 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS for 1 hour at 37°C.

-

Compound Incubation: Wash the cells with HBSS to remove excess dye. Add varying concentrations of this compound (the antagonist) to the wells and incubate for 15-30 minutes.

-

Agonist Challenge and Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence. Inject a solution of capsaicin (a potent TRPV1 agonist, e.g., at its EC₅₀ concentration) into the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon TRPV1 activation. The inhibitory effect of this compound is determined by its ability to reduce the capsaicin-induced fluorescence signal. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Mechanism of competitive antagonism of the TRPV1 receptor by this compound.

References

- 1. The taming of capsaicin. Reversal of the vanilloid activity of N-acylvanillamines by aromatic iodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nordihydrocapsaicin | CAS:28789-35-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

The Pharmacology of 6-Iodonordihydrocapsaicin: A Technical Guide for Researchers

An In-depth Examination of a Potent TRPV1 Antagonist for Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of 6-Iodonordihydrocapsaicin, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 modulation.

Introduction to this compound

This compound is a synthetic analog of capsaicin (B1668287), the pungent compound found in chili peppers. Through strategic halogenation of the vanillyl moiety of nordihydrocapsaicin, this compound has been engineered to be a potent competitive antagonist of the TRPV1 receptor.[1] Unlike capsaicin, which activates TRPV1 to produce a sensation of heat and pain, this compound blocks the activation of this channel by various stimuli, making it a valuable tool for studying the physiological roles of TRPV1 and a promising lead compound for the development of novel analgesics and other therapeutics.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the TRPV1 receptor.[1] The TRPV1 channel is a non-selective cation channel predominantly expressed on sensory neurons.[1] Its activation by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), resulting in depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, signaling pain.

This compound binds to the TRPV1 receptor, likely at or near the capsaicin binding site, and prevents the conformational changes necessary for channel opening. This blockade inhibits the influx of cations and the subsequent downstream signaling events, effectively preventing the initiation of a pain signal.

Quantitative Pharmacological Data

The potency of this compound as a TRPV1 antagonist has been quantified in various in vitro systems. The following tables summarize the available data, comparing its activity to the prototypical TRPV1 antagonist, capsazepine.

| Compound | Assay System | Parameter | Value | Reference |

| This compound | Human Recombinant TRPV1 (HEK-293 cells) | IC₅₀ (vs. 100 nM capsaicin) | 10 nM | [1] |

| This compound | Rat Dorsal Root Ganglion (DRG) Neurons | IC₅₀ (vs. 100 nM capsaicin) | 638.6 ± 12.8 nM | [1] |

| Capsazepine | Rat Dorsal Root Ganglion (DRG) Neurons | IC₅₀ (vs. 100 nM capsaicin) | 2344.5 ± 53.9 nM | [1] |

Table 1: In Vitro Potency of this compound

| Compound | Tissue Preparation | Effect | Relative Potency | Reference |

| This compound | Guinea-pig urinary bladder | Antagonism of capsaicin-induced contractions | More potent than capsazepine | [1] |

| This compound | Guinea-pig bronchi | Antagonism of capsaicin-induced effects | Less potent than capsazepine | [1] |

Table 2: Ex Vivo Activity of this compound

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. However, based on studies of other capsaicinoids, a likely pharmacokinetic profile can be inferred.

Capsaicin and its analogs are generally well-absorbed from the gastrointestinal tract.[2] They undergo extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of various hydroxylated and conjugated metabolites.[3][4] The elimination of capsaicinoids from plasma is typically rapid.[2] It is important to note that species differences and individual pharmacokinetic profiles can significantly influence the in vivo potency of TRPV1 antagonists.[1] Further preclinical studies are required to fully characterize the ADME properties of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound and other TRPV1 modulators.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from vanillin (B372448), as described by Appendino et al. (2003).[1] The general strategy involves:

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of vanillin is protected, for example, as a methoxyethoxymethyl (MEM) ether, to prevent unwanted side reactions during subsequent steps.

-

Iodination: The protected vanillin is then subjected to iodination at the 6-position of the aromatic ring.

-

Reduction and Acylation: The aldehyde group is converted to a vanillylamine (B75263) moiety, which is then acylated with nonanoyl chloride to form the final amide bond.

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield this compound.

In Vitro Evaluation of TRPV1 Antagonism: Calcium Imaging Assay

This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of capsaicin-induced calcium influx in cells expressing TRPV1.

Materials:

-

HEK-293 cells stably expressing human TRPV1 (hTRPV1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Capsaicin stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

96-well black-walled, clear-bottom microplates

Procedure:

-

Cell Plating: Seed the hTRPV1-HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 520 nm emission).

-

Agonist Stimulation and Data Acquisition: Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser. Immediately begin kinetic fluorescence readings for a period of 1-2 minutes.

-

Data Analysis: The increase in fluorescence intensity upon capsaicin addition represents TRPV1 activation. The inhibitory effect of this compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal compared to the vehicle control. An IC₅₀ value can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Evaluation: Whole-Cell Patch-Clamp

This protocol allows for the direct measurement of TRPV1 channel currents and their inhibition by this compound.

Materials:

-

Cultured dorsal root ganglion (DRG) neurons or hTRPV1-expressing cells

-

External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 5 MgCl₂, 2 Mg-ATP, 0.3 Na-GTP, 10 EGTA, 10 HEPES, pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system for drug application

Procedure:

-

Cell Preparation: Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Giga-seal Formation and Whole-Cell Configuration: Approach a cell with a glass micropipette filled with the internal solution and form a high-resistance (giga-ohm) seal with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Baseline Current Measurement: Record the baseline current.

-

Agonist Application: Apply a solution of capsaicin (e.g., 1 µM) via the perfusion system for a short duration to elicit an inward current characteristic of TRPV1 activation.

-

Antagonist Application: After washing out the capsaicin and allowing the current to return to baseline, pre-incubate the cell with a solution containing this compound for a few minutes.

-

Co-application and Measurement: Co-apply capsaicin and this compound and record the resulting current.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the amplitude of the capsaicin-evoked current in the presence and absence of the antagonist. A concentration-response curve can be generated to determine the IC₅₀.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the pharmacology of this compound.

References

- 1. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capsaicinoids, Chloropicrin and Sulfur Mustard: Possibilities for Exposure Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METABOLISM OF CAPSAICINOIDS BY P450 ENZYMES: A REVIEW OF RECENT FINDINGS ON REACTION MECHANISMS, BIO-ACTIVATION, AND DETOXIFICATION PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of capsaicinoids: evidence for aliphatic hydroxylation and its pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Capsaicin Analogues: A Technical Guide for Drug Development Professionals

Abstract: Capsaicin (B1668287), the pungent principle in chili peppers, and its analogues have garnered significant scientific interest due to their diverse pharmacological activities. These compounds primarily interact with the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation, inflammation, and thermoregulation. This technical guide provides an in-depth overview of foundational research on capsaicin analogues, focusing on their synthesis, structure-activity relationships, and biological effects. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and therapeutics. This document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this promising area.

Introduction

Capsaicin, a naturally occurring alkaloid from plants of the Capsicum genus, is responsible for the sensation of heat or pungency.[1] Its mechanism of action primarily involves the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] The interaction of capsaicin with TRPV1 has made it a valuable pharmacological tool and a lead compound for the development of novel therapeutics.

The structure of capsaicin can be divided into three key regions, which have been the focus of extensive structure-activity relationship (SAR) studies:

-

Region A: The aromatic vanillyl group (4-hydroxy-3-methoxybenzyl).

-

Region B: The amide linkage.

-

Region C: The hydrophobic acyl chain.

Modifications to these regions have led to the synthesis of a wide array of capsaicin analogues with altered potency, selectivity, and therapeutic profiles.[4][5] Researchers have explored these analogues for various applications, including as analgesics, anti-inflammatory agents, antioxidants, neuroprotective agents, and anticancer therapeutics.[6][7][8][9][10] This guide delves into the core research that forms the foundation for these developments.

Quantitative Biological Activity Data

The biological activities of capsaicin analogues are quantitatively assessed through various in vitro and in vivo assays. This section presents a summary of key quantitative data for different biological effects.

Antioxidant Activity

The antioxidant properties of capsaicin analogues are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for antioxidant potency.

| Compound | DPPH IC50 (µM)[7] | ABTS IC50 (µM)[7] |

| Capsaicin (3a) | 25.36 ± 2.58 | 20.14 ± 1.98 |

| Dihydrocapsaicin (3b) | 22.15 ± 2.13 | 18.76 ± 1.54 |

| Analogue 3c | 7.33 ± 0.98 | 15.23 ± 1.33 |

| Analogue 3f | 13.07 ± 1.47 | 13.07 ± 1.47 |

| Analogue 3h | 4.49 ± 0.74 | 12.88 ± 1.12 |

| Analogue 3i | 13.61 ± 2.90 | 13.61 ± 2.90 |

| Analogue 3k | 5.06 ± 1.34 | 10.62 ± 1.28 |

| Quercetin (Reference) | 8.70 ± 1.75 | 13.85 ± 2.87 |

Table 1: Antioxidant activity of selected capsaicin analogues.

Anticancer Activity

The anticancer potential of capsaicin analogues is determined by assessing their cytotoxicity against various cancer cell lines. The IC50 value, in this context, is the concentration of the analogue that inhibits 50% of cell growth or viability.

| Compound | Cell Line | IC50 (µM) | Reference |

| Capsaicin | A549 (Lung) | 71.3 | [11] |

| Capsaicin | HCT-116 (Colon) | ~150 | [11] |

| Capsaicin | AsPC-1 (Pancreatic) | ~150 | [11] |

| Analogue 20a | HCT-116 (Colon) | 8.55 | [12] |

| Analogue 20a | NCI-H460 (Lung) | 5.41 | [12] |

| Analogue 20a | SKOV3 (Ovarian) | 6.4 | [12] |

| Analogue 5f | B16F10 (Melanoma) | 10.2 | [13] |

| Analogue 6c | SK-MEL-28 (Melanoma) | 8.7 | [13] |

| Analogue 6e | NCI-H1299 (Lung) | 7.5 | [13] |

Table 2: Anticancer activity of selected capsaicin and its analogues.

Neuroprotective Activity

The neuroprotective effects of capsaicin analogues are often evaluated in cell-based models of neuronal damage, such as hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells. The data is often presented as the concentration required to achieve a certain level of cell viability.

| Compound | Concentration (µM) | Cell Viability (%) vs. H₂O₂ induced damage | Reference |

| Analogue 3k | 10 | 90.0 ± 5.5 | [7][14][10] |

| Capsaicin | 10 | ~70 | [7][14][10] |

| Dihydrocapsaicin | 10 | ~75 | [7][14][10] |

Table 3: Neuroprotective effect of selected capsaicin analogues against H₂O₂-induced oxidative stress in SH-SY5Y cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative capsaicin analogue and for key biological assays.

Synthesis of a Representative Capsaicin Analogue (N-vanillylnonanamide)

This protocol describes the synthesis of N-vanillylnonanamide, a saturated analogue of capsaicin, via the amidation of vanillylamine (B75263) with nonanoyl chloride.

Materials:

-

Vanillylamine hydrochloride

-

Nonanoyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Preparation of Vanillylamine Free Base:

-

Dissolve vanillylamine hydrochloride (1.0 eq) in a minimal amount of water.

-

Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 8), resulting in the precipitation of the vanillylamine free base.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the vanillylamine free base as an oil or solid.

-

-

Amidation Reaction:

-

Dissolve the vanillylamine free base (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add nonanoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure N-vanillylnonanamide.

-

-

Characterization:

-

Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

TRPV1 Activation Assay using Calcium Imaging

This protocol details a cell-based assay to measure the activation of TRPV1 by capsaicin analogues by monitoring intracellular calcium influx.

Materials:

-

HEK293 cells stably expressing human TRPV1 (hTRPV1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Capsaicin analogue stock solutions (in DMSO)

-

Capsaicin (positive control)

-

Capsazepine (B1668289) (TRPV1 antagonist, negative control)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

-

Cell Seeding:

-

Seed the HEK293-hTRPV1 cells into 96-well black-walled, clear-bottom microplates at a suitable density to achieve 80-90% confluency on the day of the assay.

-

Incubate the cells at 37 °C in a 5% CO₂ incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the cell culture medium from the wells and wash the cells once with HBSS.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37 °C in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of the capsaicin analogues, capsaicin (positive control), and capsazepine (for antagonist testing) in HBSS.

-

Place the microplate into the fluorescence plate reader and set the instrument to record fluorescence intensity over time (kinetic read).

-

Establish a stable baseline fluorescence reading for each well for a few minutes.

-